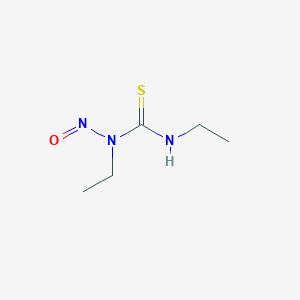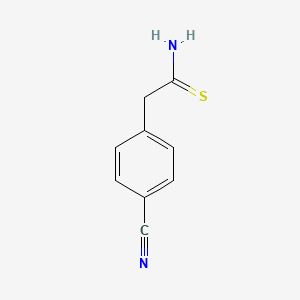
2-(4-Cyanophenyl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanophenyl)ethanethioamide is an organic compound with the molecular formula C9H8N2S It is a derivative of ethanethioamide, where the ethanethioamide group is substituted with a 4-cyanophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)ethanethioamide typically involves the reaction of 4-cyanobenzyl chloride with thioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(4-Cyanophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like ethanol or dimethylformamide under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted ethanethioamide derivatives
科学的研究の応用
2-(4-Cyanophenyl)ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 2-(4-Cyanophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Cyanophenyl)ethanethioamide
- 2-(4-Cyanophenoxy)ethanethioamide
- 2-(4-Cyanophenyl)ethanamide
Uniqueness
This compound is unique due to the presence of both the cyano and ethanethioamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives with potential applications in various fields. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H8N2S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
2-(4-cyanophenyl)ethanethioamide |
InChI |
InChI=1S/C9H8N2S/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12) |
InChIキー |
SSALCCJJNQVZMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=S)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


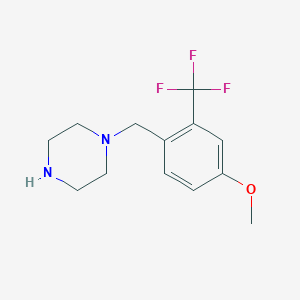
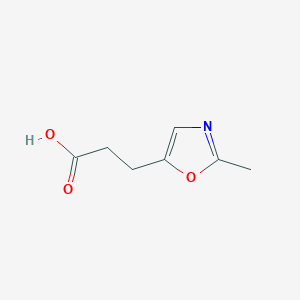
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
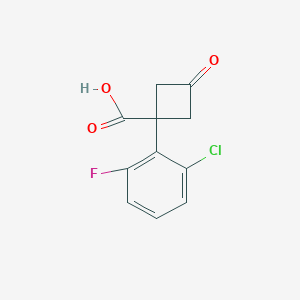

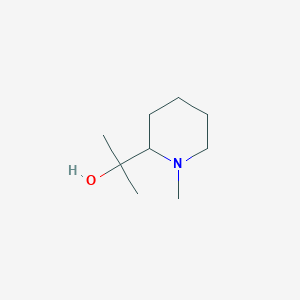
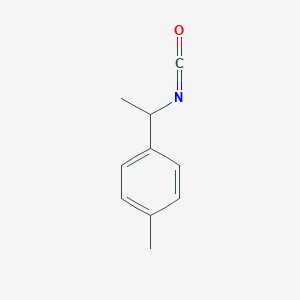
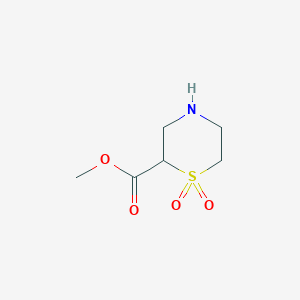


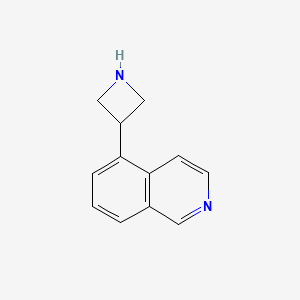
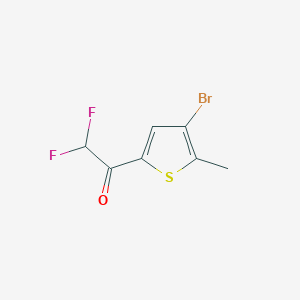
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
